

Application Notes and Protocols for Cell Viability Assay with MI-773 Treatment

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Compound of Interest

Compound Name: MI-773

Cat. No.: B612083

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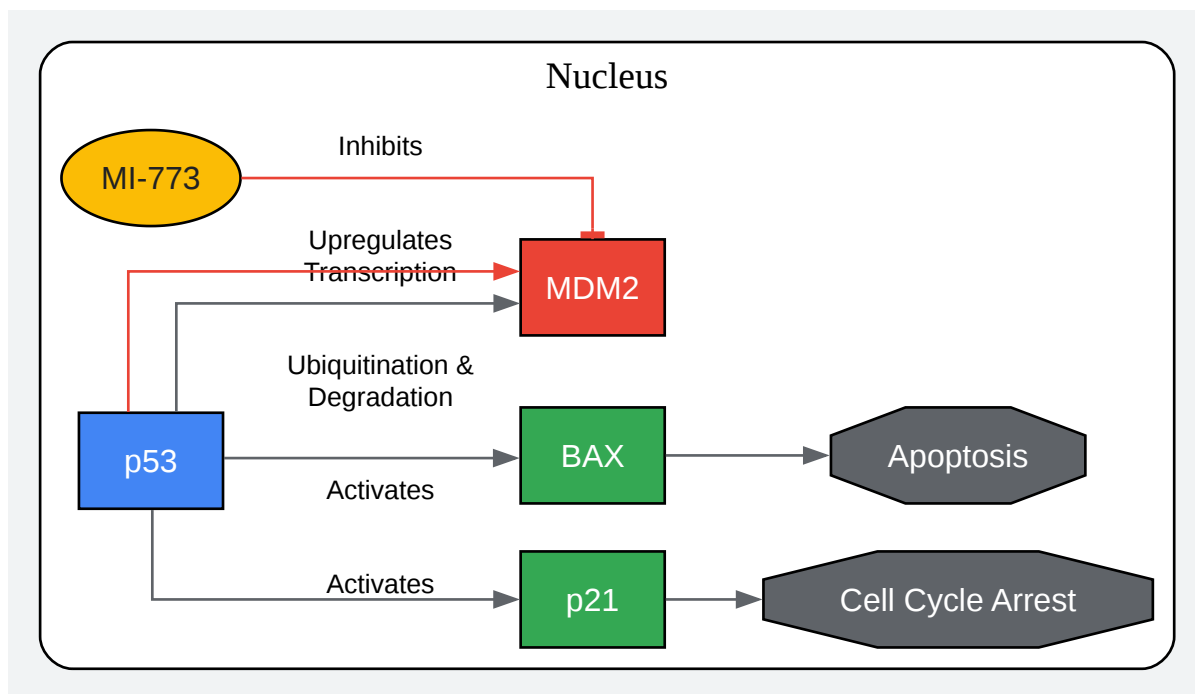
Introduction

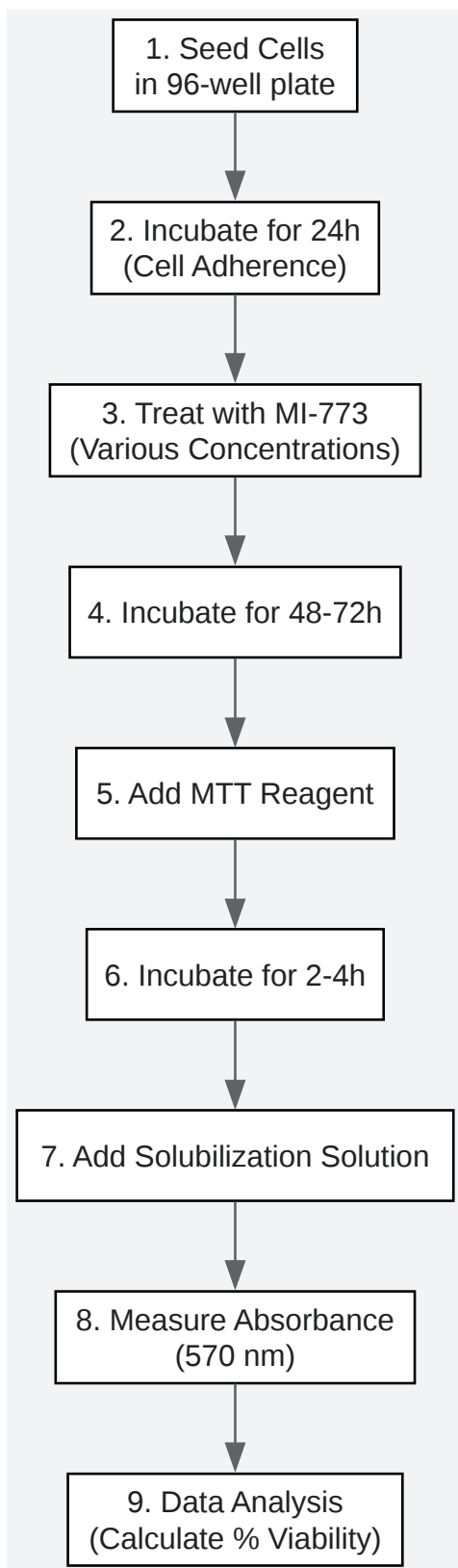
MI-773 is a potent and specific small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 protein-protein interaction.[1][2][3] In many cancer types with wild-type p53, the tumor suppressor function of p53 is abrogated by overexpression of its negative regulator, MDM2.[1][4] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[5][6] **MI-773** acts by binding to the p53-binding pocket of MDM2, thereby preventing the MDM2-p53 interaction. This inhibition leads to the stabilization and activation of p53, resulting in cell cycle arrest, apoptosis, and senescence in cancer cells.[1][5][6] These application notes provide a detailed protocol for assessing the effect of **MI-773** on cell viability.

Mechanism of Action: The MDM2-p53 Signaling Pathway

Under normal cellular conditions, p53 levels are kept low through a negative feedback loop involving MDM2. Upon cellular stress, such as DNA damage, p53 is activated and transcriptionally upregulates the expression of MDM2. MDM2 then binds to p53, leading to its ubiquitination and subsequent degradation by the proteasome, thus controlling p53 activity. In cancer cells where MDM2 is overexpressed, this process is dysregulated, leading to excessive p53 degradation and tumor progression. **MI-773** disrupts this interaction, leading to p53

accumulation and the activation of downstream target genes that induce apoptosis, such as BAX and PUMA, and cell cycle arrest, such as p21.[\[2\]](#)[\[4\]](#)





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